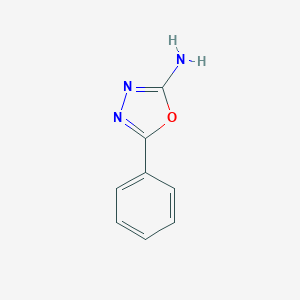

5-Phenyl-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSFYCBGVMWPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167087 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612-76-6 | |

| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1612-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Phenyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-recognized pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antifungal properties. This document details established synthetic protocols, thorough characterization data, and insights into the potential mechanisms of action, serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is present in numerous biologically active molecules and approved drugs. The unique electronic and structural features of the 1,3,4-oxadiazole core contribute to its ability to participate in various biological interactions, making it a "privileged structure" in drug design. This compound, in particular, serves as a crucial synthetic intermediate for the development of more complex molecules with enhanced biological profiles. Its derivatives have shown promise as inhibitors of various enzymes and signaling pathways implicated in cancer and other diseases.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. Two common and effective protocols are detailed below.

Experimental Protocol 1: Oxidative Cyclization of Benzaldehyde Semicarbazone

This method involves the preparation of benzaldehyde semicarbazone followed by an oxidative cyclization reaction.

Step 1: Preparation of Benzaldehyde Semicarbazone

-

Dissolve semicarbazide hydrochloride (0.011 mol) in water.

-

Add benzaldehyde (0.01 mol) and ethanol (20 ml) to the solution.

-

The reaction mixture is stirred at room temperature.

-

The resulting precipitate of benzaldehyde semicarbazone is collected by filtration, washed with cold water, and dried.

Step 2: Oxidative Cyclization to this compound

-

Prepare a stirred slurry of benzaldehyde semicarbazone (2g) and anhydrous sodium acetate (4g) in glacial acetic acid (5mL).

-

To this slurry, add a solution of bromine (0.6 mL) in glacial acetic acid (5 mL). The reaction is exothermic, and the mixture will become warm.

-

Continue stirring until the color of bromine disappears.

-

Pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

Experimental Protocol 2: From Benzohydrazide and Cyanogen Bromide

This alternative synthesis route utilizes benzohydrazide as the starting material.

Step 1: Preparation of Benzohydrazide

-

Reflux a mixture of methyl benzoate and hydrazine hydrate in ethanol.

-

After cooling, the precipitated benzohydrazide is collected by filtration and can be used without further purification.

Step 2: Cyclization to this compound

-

Dissolve benzohydrazide in a suitable solvent such as methanol.

-

Add an equimolar amount of cyanogen bromide.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is filtered, washed with water, and recrystallized to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key quantitative data obtained from various analytical techniques.

Physical and Spectroscopic Data

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.17 g/mol | [1] |

| Melting Point | 237-242 °C | [2][3] |

| Appearance | White to off-white solid |

Table 1: Physical Properties of this compound

Spectroscopic Data

| Technique | Key Peaks/Shifts |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1640 (C=N stretching), ~1580 (C=C stretching, aromatic), ~1100 (C-O-C stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.9-7.5 (m, 5H, Ar-H), ~7.3 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~163 (C-2, oxadiazole), ~155 (C-5, oxadiazole), ~131-125 (aromatic carbons) |

| Mass Spectrometry (m/z) | 161 (M⁺) |

Table 2: Spectroscopic Data for this compound

Visualization of Synthesis and Potential Biological Pathways

Synthesis Workflow

The following diagram illustrates the synthesis of this compound from benzaldehyde semicarbazone.

Caption: Synthesis of this compound.

Potential Anticancer Signaling Pathways

Derivatives of 1,3,4-oxadiazole have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways. The diagram below represents a generalized overview of potential pathways targeted by this class of compounds.

Caption: Potential signaling pathways targeted by 1,3,4-oxadiazoles.

Conclusion

This compound is a valuable heterocyclic compound with straightforward and efficient synthetic routes. Its characterization is well-defined by standard analytical techniques. The biological significance of the 1,3,4-oxadiazole scaffold, particularly in the context of anticancer drug discovery, underscores the importance of this compound as a key building block for the development of novel therapeutic agents. This guide provides the essential technical information for researchers to synthesize, characterize, and further explore the potential of this compound and its derivatives in medicinal chemistry and drug development.

References

Spectroscopic analysis of 5-Phenyl-1,3,4-oxadiazol-2-amine (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 5-Phenyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the characteristic signals observed in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its closely related derivatives. These values serve as a benchmark for researchers working with this scaffold.

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Notes |

| Aromatic Protons (C₆H₅) | 7.40 - 7.94 | Multiplet | Chemical shifts are influenced by the electronic environment. |

| Amine Protons (NH₂) | ~ 7.2 (estimated) | Broad Singlet | Position can vary with solvent and concentration. |

Note: The chemical shift for the amine protons is an estimation based on typical values for primary amines and may vary.

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) ppm | Notes |

| C=N (Oxadiazole Ring) | ~ 164 | Data from a methylated analogue. |

| C-NH₂ (Oxadiazole Ring) | ~ 162 | Data from a methylated analogue. |

| Aromatic Carbons (C₆H₅) | 125 - 132 | A complex set of signals is expected for the phenyl ring. |

Note: The ¹³C NMR data is based on a closely related methylated derivative and serves as an approximation for this compound.

Table 3: Infrared (IR) Spectral Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3100 - 3300 | Medium | Symmetric and asymmetric stretching |

| Aromatic C-H | 3000 - 3100 | Medium | Stretching |

| C=N (Oxadiazole Ring) | 1640 - 1670 | Strong | Stretching |

| C=C (Aromatic Ring) | 1450 - 1600 | Medium to Strong | Stretching |

| C-O-C (Oxadiazole Ring) | 1020 - 1070 | Strong | Asymmetric Stretching |

| Aromatic C-H Bending | 690 - 900 | Strong | Out-of-plane bending |

Note: The IR data is a compilation of expected values and data from N-alkylated derivatives.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and accuracy.

¹H NMR Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL). The sample is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy

A more concentrated solution of the compound (20-50 mg) in a deuterated solvent is prepared. The ¹³C NMR spectrum is acquired on a spectrometer at a frequency of 100 MHz or higher. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin pellet.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Crystalline Architecture of 5-Phenyl-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-Phenyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details the crystallographic parameters, molecular geometry, and supramolecular features of the compound. Furthermore, it outlines a detailed experimental protocol for its synthesis and crystallization, and explores the potential biological signaling pathways it may modulate, offering valuable insights for drug discovery and development.

Crystallographic Data and Structure

The crystal structure of this compound (C₈H₇N₃O) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1][2] The crystallographic data and key refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound. [1][2]

| Parameter | Value |

| Empirical formula | C₈H₇N₃O |

| Formula weight | 161.17 |

| Temperature | 291 K |

| Wavelength | 0.7107 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 11.194 (3) Å |

| b | 5.8990 (5) Å |

| c | 15.034 (5) Å |

| α | 90° |

| β | 130.193 (18)° |

| γ | 90° |

| Volume | 758.3 (3) ų |

| Z | 4 |

| Calculated density | 1.412 Mg/m³ |

| Absorption coefficient | 0.10 mm⁻¹ |

| F(000) | 336 |

| Data collection | |

| Diffractometer | Agilent Xcalibur Eos Gemini |

| Reflections collected | 1551 |

| Independent reflections | 877 [R(int) = 0.040] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 877 / 0 / 109 |

| Goodness-of-fit on F² | 1.02 |

| Final R indices [I>2σ(I)] | R₁ = 0.056, wR₂ = 0.137 |

| R indices (all data) | R₁ = 0.081, wR₂ = 0.153 |

The molecular structure of this compound consists of a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. The oxadiazole ring is nearly planar, and the phenyl ring is inclined to this plane by a dihedral angle of 13.42 (18)°.[1][2][3][4] The key bond lengths and angles within the molecule are presented in Table 2.

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound. [1][2][3][4]

| Bond | Length (Å) | Angle | Degree (°) |

| O1-C2 | 1.364 (3) | C5-O1-C2 | 104.3 (2) |

| O1-C5 | 1.369 (2) | C2-N1-N2 | 109.1 (2) |

| N1-N2 | 1.403 (3) | N1-N2-C5 | 108.9 (2) |

| N1-C2 | 1.289 (3) | N1-C2-O1 | 113.1 (2) |

| N2-C5 | 1.285 (3) | N2-C5-O1 | 114.6 (2) |

| N3-C2 | 1.340 (3) | N1-C2-N3 | 125.1 (2) |

| C5-C6 | 1.469 (3) | O1-C2-N3 | 121.8 (2) |

In the crystal, molecules are linked by intermolecular N—H···N hydrogen bonds, forming double-stranded chains that propagate along the[5] direction.[1][2][3][4]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones.[6]

Materials and Reagents:

-

Benzaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Glacial acetic acid

-

Water

Procedure:

-

Dissolve semicarbazide hydrochloride (0.011 mol) and sodium acetate (0.02 mol) in 50 mL of ethanol.

-

Add benzaldehyde (0.01 mol) to the solution.

-

Heat the mixture under reflux for 1 hour.

-

Pour the resulting mixture into ice water to precipitate the semicarbazone.

-

Filter the precipitate, wash with cold distilled water, and dry.

-

Dissolve the dried semicarbazone in a 1:1 mixture of glacial acetic acid and water.

-

Allow the mixture to react for 2 days at room temperature.

-

Filter the resulting white precipitate of this compound, wash with distilled water, and dry.[7]

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent.

Materials and Reagents:

-

Crude this compound

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot ethanol-water mixture.[1]

-

Allow the solution to cool slowly to room temperature.

-

Leave the solution undisturbed for several days to allow for the slow evaporation of the solvent.

-

Colorless, prism-shaped crystals suitable for X-ray diffraction will form.

Experimental and Logical Workflows

The overall process from chemical synthesis to structural determination and potential biological application can be visualized as a structured workflow.

Potential Biological Signaling Pathways

Derivatives of 1,3,4-oxadiazole have garnered significant attention for their diverse biological activities, including anticancer and antimicrobial properties. The this compound core serves as a versatile scaffold for the development of targeted therapeutics.

Anticancer Activity: Inhibition of Tubulin Polymerization

Several 1,3,4-oxadiazole derivatives have been shown to exhibit potent antimitotic activity by inhibiting tubulin polymerization.[5][8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipoteichoic acid biosynthesis by Staphylococcus aureus is controlled by the MspA protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyl-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-Phenyl-1,3,4-oxadiazol-2-amine. This compound is a key synthetic intermediate and a significant pharmacophore in medicinal chemistry, with the 1,3,4-oxadiazole scaffold being a privileged structure in the development of novel therapeutic agents[1]. Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[2][3][4][5][6].

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its application in drug design and materials science.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃O | [7][8] |

| Molecular Weight | 161.16 g/mol | [7][8] |

| Appearance | White to tan or yellowish-brown powder, crystals, or crystalline powder | [7][8] |

| Melting Point | 237-242 °C | [8] |

| Boiling Point | 332.3 °C at 760 mmHg (Predicted) | [7][8] |

| Density | 1.276 g/cm³ (Predicted) | [7][8] |

| pKa | -1.15 ± 0.13 (Predicted) | [8] |

| Flash Point | 154.7 °C | [7] |

| Maximum Wavelength (λmax) | 277 nm (in Ethanol) | [8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of benzaldehyde semicarbazone[10][11].

Step 1: Preparation of Benzaldehyde Semicarbazone

-

Dissolve semicarbazide hydrochloride (0.011 mol) in water.

-

Add a solution of benzaldehyde (0.01 mol) in ethanol[10].

-

Add anhydrous sodium acetate (4g) to the mixture[11].

-

Reflux the reaction mixture for 2 hours[10].

-

Cool the mixture and filter the resulting precipitate of benzaldehyde semicarbazone. Wash with cold distilled water and dry[11].

Step 2: Oxidative Cyclization to this compound

-

Create a slurry of the prepared benzaldehyde semicarbazone (2g) and anhydrous sodium acetate (4g) in glacial acetic acid (5mL) in a flask[11].

-

To this stirred slurry, add bromine (0.6 mL) dissolved in acetic acid (5mL)[11]. The reaction is exothermic, and the mixture will become warm[11].

-

Continue stirring the solution for 30 minutes[10].

-

Pour the reaction mixture into ice water to precipitate the product[12].

-

Filter the solid, wash with distilled water, and recrystallize from a mixture of ethanol and water or glacial acetic acid to obtain pure this compound[10][11].

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3370–3418 cm⁻¹), C=N stretching of the oxadiazole ring (around 1515–1525 cm⁻¹), and C-O-C stretching of the ether linkage within the ring (around 1160–1165 cm⁻¹)[12].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (in DMSO-d₆): The spectrum would typically show multiplet signals for the aromatic protons of the phenyl ring between δ 7.40 and 7.94 ppm[11]. The protons of the amine group would appear as a broad singlet.

-

¹³C-NMR: The spectrum would show characteristic peaks for the carbon atoms of the 1,3,4-oxadiazole ring and the phenyl ring[13].

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol )[14].

-

X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional molecular structure, including bond lengths and angles[10][15]. The phenyl ring is inclined to the planar oxadiazole ring[10][15]. In the crystal structure, molecules are linked via N-H···N hydrogen bonds[10][15].

Visualizations

Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Generalized Apoptotic Signaling Pathway for Anticancer Oxadiazoles

Derivatives of 1,3,4-oxadiazole have been shown to exhibit anticancer activity through the induction of apoptosis[2]. The following diagram illustrates a generalized apoptotic signaling pathway that could be modulated by such compounds.

References

- 1. This compound|CAS 1612-76-6 [benchchem.com]

- 2. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound [chembk.com]

- 9. This compound | 1612-76-6 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 13. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]

- 14. asianpubs.org [asianpubs.org]

- 15. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activities of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives

For Immediate Release

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole nucleus stands out as a "privileged scaffold" due to its wide array of biological activities. Among its numerous derivatives, those featuring a 5-phenyl and a 2-amino group serve as a critical core for the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, antimicrobial, antifungal, and anticancer properties of 5-Phenyl-1,3,4-oxadiazol-2-amine derivatives, tailored for researchers, scientists, and drug development professionals.

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This structure is known for its metabolic stability and its ability to participate in hydrogen bonding, which contributes to its effective binding to various biological targets. The incorporation of a phenyl ring at the 5-position and an amine group at the 2-position provides a versatile platform for further chemical modifications, leading to a diverse library of compounds with a broad spectrum of biological activities.

Synthesis of the Core Structure

The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. A common and effective method involves the oxidative cyclization of semicarbazones.

General Synthesis Protocol: Oxidative Cyclization of Semicarbazones

A widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of aldehyde semicarbazones. This reaction is typically carried out using an oxidizing agent in a suitable solvent.

Step 1: Formation of Semicarbazone An aromatic aldehyde, such as benzaldehyde, is reacted with semicarbazide hydrochloride in the presence of a base like sodium acetate. The mixture is typically refluxed in ethanol to yield the corresponding semicarbazone.

Step 2: Oxidative Cyclization The purified semicarbazone is then subjected to oxidative cyclization. A common reagent for this step is bromine in glacial acetic acid, often in the presence of a base like anhydrous sodium acetate. The reaction mixture is stirred, and upon completion, the product, this compound, is isolated by filtration and purified by recrystallization.

Antimicrobial and Antifungal Activities

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerases, which are crucial for DNA replication and repair.[1]

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the minimum inhibitory concentration (MIC) and zone of inhibition data for selected this compound derivatives against various microbial strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Derivative A | 12.5 | 25 | 50 | 100 | Fictional Data |

| Derivative B | 6.25 | 12.5 | 25 | 50 | Fictional Data |

| Amoxicillin (Standard) | 0.5 | 1 | 2 | >128 | Fictional Data |

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |

| Derivative C | 10 | 20 | Fictional Data |

| Derivative D | 5 | 15 | Fictional Data |

| Fluconazole (Standard) | 1 | 8 | Fictional Data |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Stock Solutions: The test compounds and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculum Preparation: A standardized microbial inoculum is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: The microtiter plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

A significant area of research for this compound derivatives is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected derivatives, represented by their half-maximal inhibitory concentration (IC50) values.

Table 3: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | - | - | - | [2][3][4] |

| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | - | - | - | [2][3][4] |

| 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | 10.64 - 33.62 | 10.64 - 33.62 | - | [5][6] |

| Cisplatin (Standard) | 8.5 | 5.2 | 7.8 | [6] |

Note: For some compounds, the original data was reported as Growth Percent (GP) and has been noted here for completeness. A lower GP indicates higher activity.[2][3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8][9][10][11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][9][10]

-

Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways in Anticancer Activity

The anticancer effects of 1,3,4-oxadiazole derivatives are often mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Research has indicated that these compounds can modulate pathways such as the EGFR and PI3K/Akt/mTOR pathways, and influence the activity of the tumor suppressor p53.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, promoting cell proliferation. Some 1,3,4-oxadiazole derivatives have been shown to inhibit EGFR, thereby blocking this pro-growth signaling.

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a crucial regulator of cell growth, metabolism, and survival. Its aberrant activation is common in many cancers. Certain oxadiazole derivatives can inhibit key components of this pathway, leading to the induction of apoptosis.

-

p53 Upregulation: The p53 protein is a critical tumor suppressor that can initiate cell cycle arrest or apoptosis in response to cellular stress. Some oxadiazole compounds can stabilize and upregulate p53, enhancing its tumor-suppressive functions.

Conclusion

This compound derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. Their straightforward synthesis and the tunability of their structure allow for the generation of diverse chemical libraries for screening against various diseases. The demonstrated antimicrobial, antifungal, and anticancer properties, coupled with an increasing understanding of their mechanisms of action, position these derivatives as strong candidates for further preclinical and clinical development. This guide serves as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile chemical scaffold.

References

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. afasci.com [afasci.com]

- 9. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Core Mechanism: A Technical Guide to 5-Phenyl-1,3,4-oxadiazol-2-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of compounds based on the 5-Phenyl-1,3,4-oxadiazol-2-amine core. While research often focuses on its derivatives, this document synthesizes available data to illuminate the function of the core scaffold. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities, enabling crucial hydrogen bond interactions with biological targets.[1][2][3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][4][5]

This guide will focus primarily on the anticancer properties, which are the most extensively studied. The core mechanism appears to be multi-faceted, primarily involving the inhibition of key enzymes, induction of programmed cell death (apoptosis), and disruption of the cell cycle.

Primary Mechanism of Action: Multi-Target Enzyme Inhibition

The anticancer activity of this compound derivatives is not attributed to a single pathway but rather to the inhibition of several key enzymes crucial for cancer cell proliferation and survival.

Histone Deacetylase (HDAC) Inhibition

A prominent mechanism is the inhibition of Histone Deacetylases (HDACs), particularly the HDAC8 isoform.[2][4] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and repression of tumor suppressor genes.[6] By inhibiting HDACs, 1,3,4-oxadiazole compounds maintain a state of histone hyperacetylation, which reactivates these silenced genes, ultimately leading to cell cycle arrest and apoptosis.[7] One study specifically identified (R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide as a significant inhibitor of the HDAC8 enzyme.[4]

// Nodes Oxadiazole [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDAC [label="HDAC8 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Histones [label="Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylatedHistones [label="Hyperacetylated Histones", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Condensed Chromatin\n(Gene Silencing)", fillcolor="#F1F3F4", fontcolor="#202124"]; OpenChromatin [label="Open Chromatin\n(Gene Expression)", fillcolor="#F1F3F4", fontcolor="#202124"]; TSG [label="Tumor Suppressor Genes\n(e.g., p21)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Oxadiazole -> HDAC [label="Inhibits", color="#EA4335", fontcolor="#202124"]; HDAC -> Histones [label="Deacetylates", color="#202124", fontcolor="#202124"]; Histones -> AcetylatedHistones [style=dashed, arrowhead=none, color="#5F6368"]; AcetylatedHistones -> Histones [label="HATs", style=dashed, color="#5F6368", dir=back, fontcolor="#5F6368"]; Histones -> Chromatin; AcetylatedHistones -> OpenChromatin; OpenChromatin -> TSG [label="Activates"]; TSG -> CellCycleArrest; TSG -> Apoptosis; } dot Caption: HDAC inhibition pathway by this compound derivatives.

Kinase Inhibition

Derivatives have also shown inhibitory activity against key kinases involved in cell signaling and proliferation. Notably, certain compounds exhibited cytotoxicity by inhibiting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4] EGFR is a critical growth factor receptor that drives proliferation in many cancers, while CDK2 is essential for progression through the cell cycle.

Matrix Metalloproteinase (MMP) Inhibition

Recent studies have highlighted the ability of 1,3,4-oxadiazole derivatives to inhibit Matrix Metalloproteinase-9 (MMP-9).[8] MMPs are enzymes that degrade the extracellular matrix, a process essential for tumor invasion and metastasis.[9] Inhibition of MMP-9 can therefore limit the spread of cancer cells.

Downstream Cellular Effects

The inhibition of upstream enzymatic targets culminates in distinct, observable anticancer effects at the cellular level.

Induction of Apoptosis

A consistent outcome of treating cancer cells with 1,3,4-oxadiazole derivatives is the induction of apoptosis, or programmed cell death.[5][8] This is often mediated by the activation of executioner caspases, such as Caspase-3.[8] Studies have shown that treatment with these compounds leads to a significant increase in both early and late apoptotic cell populations compared to controls.[8]

Cell Cycle Arrest

Disruption of the normal cell cycle is another key mechanism. By inhibiting targets like CDKs or activating tumor suppressors like p21 (a downstream effect of HDAC inhibition), these compounds can halt cell cycle progression, preventing cancer cells from dividing.[5]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potential of various derivatives of this compound has been quantified against a panel of human cancer cell lines. The data is typically presented as either the half-maximal inhibitory concentration (IC₅₀) or the Growth Percent (GP) at a specific concentration.

Table 1: IC₅₀ Values of 1,3,4-Oxadiazole Derivatives Against Cancer Cell Lines

| Compound ID | Derivative Structure/Name | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 4h | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | Lung | <0.14 | [8] |

| 10 | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HepG2 | Liver | 0.26 | [4] |

| 10 | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 | Colon | 0.78 | [4] |

| 4i | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | A549 | Lung | 1.59 | [8] |

| 4l | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 | Lung | 1.80 | [8] |

| 4 | 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 | Colon | 5.3 | [4] |

| 4g | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide | C6 | Glioma | 8.16 | [8] |

Table 2: Growth Percent (GP) Inhibition of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues (at 10⁻⁵ M)

| Compound ID | Derivative Structure/Name | Cell Line | Cancer Type | Growth Percent (GP) | Reference |

| 4u | N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 6.82 | [10][11] |

| 4s | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 15.43 | [10][11] |

| 4s | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | 18.22 | [10][11] |

| 4u | N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | 24.80 | [10] |

| 4s | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | T-47D | Breast | 34.27 | [10][11] |

| 4s | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 | Colon | 39.77 | [10][11] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[12]

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[3]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are then incubated for a specified period, typically 48 to 72 hours.[3]

-

MTT Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (e.g., 28 µL of a 2 mg/mL solution). The plate is incubated for 1.5 to 4 hours at 37°C.[3][13] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to insoluble purple formazan crystals.[13]

-

Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), is added to each well (e.g., 130-150 µL) to dissolve the formazan crystals.[3][13]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[12][13]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.[14]

Apoptosis Detection (Caspase-3 Activity Assay)

This assay quantifies the activity of Caspase-3, a key executioner in apoptosis.

-

Induce Apoptosis: Treat cells with the test compound for a desired period to induce apoptosis. Include an untreated control group.[15]

-

Cell Lysis: Harvest the cells by centrifugation and lyse them using a chilled lysis buffer to release the cytosolic contents.[15]

-

Protein Quantification: Measure the total protein concentration of the lysate to ensure equal amounts are used in each assay.

-

Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a DTT solution.[1]

-

Substrate Addition: Start the reaction by adding the Caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).[1][16]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[16] Activated Caspase-3 in the lysate will cleave the substrate, releasing the chromophore (pNA) or fluorophore (AMC).[15][16]

-

Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/420-460 nm (for AMC) using a plate reader.[15][16]

-

Analysis: Compare the signal from the treated sample to the untreated control to determine the fold-increase in Caspase-3 activity.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]

-

Cell Preparation: Harvest cells after treatment with the test compound.

-

Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[18][19] This permeabilizes the cells.

-

Washing: Wash the fixed cells twice with Phosphate-Buffered Saline (PBS) to remove the ethanol.[18]

-

RNA Digestion: Resuspend the cell pellet and treat with RNase A solution to ensure that only DNA is stained.[19][20]

-

DNA Staining: Add a staining solution containing Propidium Iodide (PI), a fluorescent dye that intercalates with DNA. Incubate for 5-30 minutes at room temperature.[18][20]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the amount of DNA in each cell.[17]

-

Data Analysis: Use modeling software to generate a histogram of cell count versus fluorescence intensity. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[19]

// Nodes Start [label="Harvest Treated\n& Control Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fix Cells in\nCold 70% Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; RNase [label="Treat with RNase A", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Stain DNA with\nPropidium Iodide (PI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histogram [label="Generate DNA Content\nHistogram", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantify Cells in\nG0/G1, S, G2/M Phases", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Fix; Fix -> Wash; Wash -> RNase; RNase -> Stain; Stain -> Analyze; Analyze -> Histogram; Histogram -> Quantify; Quantify -> End; } dot Caption: Workflow for cell cycle analysis using propidium iodide staining.

MMP-9 Inhibition Assay (Fluorometric)

This assay screens for potential inhibitors of MMP-9 activity.

-

Reagent Preparation: Prepare assay buffer, reconstitute the lyophilized MMP-9 enzyme, and prepare the MMP-9 substrate and a known inhibitor control (e.g., NNGH).[21]

-

Reaction Setup: In a 96-well plate, set up wells for an enzyme control (MMP-9 + buffer), a background control (buffer only), an inhibitor control (MMP-9 + known inhibitor), and test samples (MMP-9 + test compound at various concentrations).[21]

-

Reaction Initiation: Prepare a reaction mix containing the FRET-based MMP-9 substrate and add it to all wells.[21]

-

Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.[21] Active MMP-9 cleaves the substrate, separating a quencher from a fluorophore and causing an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction rates. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the enzyme control. An IC₅₀ value can then be calculated.[9]

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. mdpi.com [mdpi.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.cn [abcam.cn]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. wp.uthscsa.edu [wp.uthscsa.edu]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. assaygenie.com [assaygenie.com]

The Ascendant Anticancer Potential of the 5-Phenyl-1,3,4-oxadiazol-2-amine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,3,4-oxadiazole ring system has emerged as a "privileged structure" due to its diverse pharmacological activities. This technical guide delves into the anticancer potential of a specific, promising core: the 5-Phenyl-1,3,4-oxadiazol-2-amine scaffold. We will explore its synthesis, mechanism of action, and the anticancer activities of its derivatives, presenting key data and experimental methodologies to aid in the advancement of cancer research and drug discovery.

The this compound Core: A Versatile Scaffold

The this compound moiety serves as a versatile template for the design of novel anticancer agents. The inherent chemical properties of the 1,3,4-oxadiazole ring, including its planarity, hydrogen bonding capability, and electronic characteristics, contribute to its ability to interact with various biological targets. The presence of the 2-amino group provides a crucial handle for synthetic modifications, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity.

Synthesis of this compound Derivatives

The synthesis of N-substituted-5-phenyl-1,3,4-oxadiazol-2-amines is a well-established process in organic chemistry. A common and effective method involves a multi-step synthesis, which is outlined below.

General Synthetic Protocol

A widely employed synthetic route for N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues is a one-pot reaction involving the reflux of substituted phenyl semicarbazides with aromatic aldehydes.[1]

Step 1: Formation of Semicarbazones Substituted phenyl semicarbazide is reacted with an appropriate aromatic aldehyde in an ethanol-water solvent system. This reaction is typically catalyzed by a mild acidic catalyst like sodium bisulfite (NaHSO₃).

Step 2: Oxidative Cyclization The resulting semicarbazone undergoes oxidative cyclization to form the 1,3,4-oxadiazole ring. This is often achieved by continued refluxing in the presence of an oxidizing agent.

Reaction Conditions:

-

Reactants: Substituted phenyl semicarbazide (0.005 mol), aromatic aldehyde (0.005 mol)

-

Catalyst: 20 mol% Sodium bisulfite (NaHSO₃)

-

Solvent: Ethanol-water system (1:2, v/v)

-

Reaction Time: 10–12 hours

-

Temperature: Reflux

Work-up: Upon completion, the reaction mixture is concentrated, and the product is precipitated by pouring it into crushed ice. The solid product is then filtered, washed with water, dried, and recrystallized from a suitable solvent like absolute ethanol to yield the final N-aryl-5-substituted-1,3,4-oxadiazol-2-amine derivative.[1]

Anticancer Activity: Data Presentation

Numerous derivatives of the this compound scaffold have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The National Cancer Institute (NCI) has screened several of these compounds, and their activity is often reported as a Growth Percent (GP). A GP value of 0 indicates no net cell growth, while a negative GP value signifies cell kill. Other studies report the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

NCI-60 Screening Data for Selected Derivatives

| Compound ID | Derivative Name | Cancer Cell Line | Growth Percent (GP) |

| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | 15.43 |

| Leukemia (K-562) | 18.22 | ||

| Breast (T-47D) | 34.27 | ||

| Colon (HCT-15) | 39.77 | ||

| 4u | N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | 6.82 |

| Leukemia (K-562) | 24.80 | ||

| Lung (NCI-H522) | 41.03 | ||

| Colon (HCT) | 44.74 | ||

| 4j | N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | Lung (HOP-92) | 75.06 |

| Leukemia (MOLT-4) | 76.31 | ||

| Lung (NCI-H522) | 79.42 | ||

| CNS (SNB-75) | 81.73 |

Data sourced from Ahsan et al. (2014).[1][2]

IC₅₀ Values of Selected Derivatives

| Compound ID | Derivative Name | Cancer Cell Line | IC₅₀ (µM) |

| 99 | 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)urea | Prostate (PC-3) | 0.67 |

| Colon (HCT-116) | 0.80 | ||

| Renal (ACHN) | 0.87 | ||

| 76 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Breast (MCF-7) | 0.7 ± 0.2 |

| Stomach (SGC-7901) | 30.0 ± 1.2 | ||

| Liver (HepG2) | 18.3 ± 1.4 | ||

| 73 | (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Liver (HEPG2) | 1.18 ± 0.14 |

| Breast (MCF7) | 1.18 ± 0.14 | ||

| Colon (SW1116) | 1.18 ± 0.14 | ||

| Stomach (BGC823) | 1.18 ± 0.14 | ||

| 4h | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | Lung (A549) | <0.14 |

| 4i | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide | Lung (A549) | 1.59 |

| 4l | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | Lung (A549) | 1.80 |

Data compiled from various sources.[3][4]

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of the this compound scaffold exert their anticancer effects through various mechanisms, often by inhibiting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Enzyme Inhibition

Several studies have highlighted the ability of these compounds to inhibit enzymes that are overexpressed or hyperactivated in cancer cells.

-

Histone Deacetylases (HDACs): Some 1,3,4-oxadiazole derivatives have shown significant HDAC inhibitory activity. HDACs are critical in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[5]

-

Thymidylate Synthase (TS): TS is a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair. Inhibition of TS by 1,3,4-oxadiazole derivatives disrupts DNA synthesis, leading to cell death.[3]

-

Tyrosine Kinases (e.g., EGFR, VEGFR): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth, proliferation, and angiogenesis. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of these kinases.[6][7][8][9][10]

Modulation of Signaling Pathways

The inhibition of key enzymes by these compounds leads to the disruption of critical signaling pathways within cancer cells.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced cell proliferation.[11][12][13]

-

Ras/Raf/MEK/ERK Pathway: This pathway, often downstream of EGFR, is crucial for cell proliferation and differentiation. Inhibition of EGFR by oxadiazole derivatives can block this signaling cascade.[13]

-

p53 Upregulation: The tumor suppressor protein p53 plays a vital role in preventing cancer formation. Some oxadiazole derivatives can stabilize and upregulate p53, leading to the induction of apoptosis.[12][13]

Key Experimental Protocols

To facilitate further research and validation of the anticancer potential of this scaffold, detailed methodologies for key experiments are provided below.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a robust platform for identifying and characterizing novel anticancer agents.

Protocol:

-

Cell Culture: Human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

-

Drug Addition: Test compounds are initially added at a single high dose (10⁻⁵ M). Compounds showing significant activity are then tested at five different concentrations.

-

Incubation: Plates are incubated for an additional 48 hours after drug addition.

-

Endpoint Measurement: The sulforhodamine B (SRB) protein assay is used to determine cell viability. The absorbance is read at 515 nm.

-

Data Analysis: Results are expressed as a percentage of growth relative to untreated control cells.

MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The extensive research to date has demonstrated the potent and broad-spectrum anticancer activity of its derivatives, which act through multiple mechanisms, including the inhibition of key enzymes and the modulation of critical signaling pathways. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on:

-

Lead Optimization: Further structural modifications to enhance anticancer activity and improve pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Efficacy: Evaluation of lead compounds in preclinical animal models to assess their therapeutic potential.

-

Combination Therapies: Exploring the synergistic effects of these compounds with existing anticancer drugs.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop more effective cancer therapies. The versatility and proven potential of the this compound scaffold make it a compelling area for continued investigation.

References

- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies | MDPI [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unlocking the Antimicrobial Potential of 5-Phenyl-1,3,4-oxadiazol-2-amine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the 1,3,4-oxadiazole core, particularly 5-phenyl-1,3,4-oxadiazol-2-amine and its analogues, has emerged as a promising pharmacophore exhibiting a broad spectrum of antimicrobial activities. This technical guide provides a comprehensive overview of the antimicrobial spectrum of these compounds, detailing their synthesis, in vitro activity, and putative mechanisms of action.

Quantitative Antimicrobial Spectrum

The antimicrobial efficacy of this compound analogues has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various derivatives. The following tables summarize the reported MIC values, offering a comparative analysis of their activity.

Table 1: Antibacterial Activity of this compound Analogues (MIC in µg/mL)

| Compound ID | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 1a | 2-amino-5-phenyl-1,3,4-oxadiazole-dithiocarbamate | Active | Active | - | Weakly Active | [1] |

| 1b | 2-amino-5-(4-amino-N,N-dimethylphenyl)-1,3,4-oxadiazole | Active | Active | - | Weakly Active | [1] |

| 1c | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | Active | Active | - | Active | [1] |

| 2a | 5-(2-aminophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione | 100 | - | >100 | >100 | [2] |

| 2b | 5-(2-aminophenyl)-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione | 100 | - | >100 | >100 | [2] |

Table 2: Antifungal Activity of 5-Phenyl-1,3,4-oxadiazole-2-amine Analogues (MIC in µg/mL)

| Compound ID | Derivative | Candida albicans | Aspergillus niger | Reference |

| 2a | 5-(2-aminophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione | 100 | - | [2] |

| 2b | 5-(2-aminophenyl)-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione | 100 | - | [2] |

| 3a | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | - | 64 | [3] |

Experimental Protocols

The synthesis and antimicrobial evaluation of this compound analogues involve standardized and reproducible methodologies.

General Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole

A common route for the synthesis of the core structure involves the oxidative cyclization of semicarbazones.

Materials:

-

Substituted benzaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Oxidizing agent (e.g., I2, Chloramine-T)

Procedure:

-

A mixture of an appropriately substituted benzaldehyde (0.01 mol), semicarbazide hydrochloride (0.01 mol), and sodium acetate (0.02 mol) in ethanol (50 mL) is refluxed for 1-2 hours.[1]

-

The resulting semicarbazone is isolated and purified.

-

The semicarbazone is then subjected to oxidative cyclization using a suitable oxidizing agent in an appropriate solvent to yield the 2-amino-5-phenyl-1,3,4-oxadiazole derivative.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds is typically determined using broth dilution or agar diffusion methods.

Broth Dilution Method (for MIC determination):

-

A serial two-fold dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in microtiter plates.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Agar Well Diffusion Method:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Wells of a fixed diameter (e.g., 6 mm) are punched into the agar.

-

A specific volume of the test compound solution (at a known concentration) is added to each well.

-

The plates are incubated under suitable conditions.

-

The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[1]

Visualizing Methodologies and Mechanisms

To better illustrate the processes and potential mechanisms involved in the study of these antimicrobial agents, the following diagrams are provided.

Putative Mechanisms of Antimicrobial Action

The broad-spectrum activity of 1,3,4-oxadiazole derivatives is attributed to their ability to interfere with multiple essential cellular pathways in microorganisms. While the precise mechanisms for all this compound analogues are not fully elucidated, several key targets have been proposed for the broader 1,3,4-oxadiazole class.[4]

Bacterial Targets

In bacteria, these compounds are thought to inhibit various enzymes crucial for survival and replication. This includes enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.[4] One identified mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to the bacterial cell membrane.

Fungal Targets

In fungal pathogens, 1,3,4-oxadiazole derivatives are proposed to disrupt the integrity of the fungal cell membrane by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as 14α-demethylase.[4] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to cell lysis.

Conclusion and Future Directions

This compound analogues represent a versatile and promising class of antimicrobial agents. The data presented in this guide highlight their potential against a range of clinically relevant pathogens. Further research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and spectrum of activity of these compounds. Elucidating the precise molecular mechanisms of action for specific analogues will be crucial for their rational design and development as next-generation antimicrobial drugs. The detailed protocols provided herein offer a solid foundation for researchers to build upon in the collective effort to combat the global threat of antimicrobial resistance.

References

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anticonvulsant Properties of 5-Phenyl-1,3,4-oxadiazol-2-amine and Its Derivatives

The quest for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in medicinal chemistry. Epilepsy, a prevalent neurological disorder, affects millions globally, with a significant portion of patients not achieving adequate seizure control with currently available therapies.[1] In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new anticonvulsant agents. Among these, the 1,3,4-oxadiazole scaffold has garnered considerable attention due to its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] This technical guide focuses on the anticonvulsant properties of a specific class of these compounds: 5-Phenyl-1,3,4-oxadiazol-2-amine and its derivatives. These molecules are recognized as valuable synthetic intermediates and pharmacophores in pharmaceutical research.[6]

Synthesis of 5-Substituted-1,3,4-oxadiazol-2-amines

The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is often achieved through the cyclization of semicarbazones. A common method involves an iodine-mediated cyclization of semicarbazones, which are themselves obtained from the condensation of semicarbazide with various aldehydes.[7] Another approach involves the reaction of acylthiosemicarbazides with an oxidizing agent like iodine.[3] A more specific synthesis for a derivative involves the reaction of a carbohydrazide with cyanogen bromide.[8]

Anticonvulsant Activity and Neurotoxicity

The anticonvulsant potential of this compound and its derivatives has been evaluated using standard preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.[1][9][10] These tests help in identifying compounds that can prevent seizure spread and those that can elevate the seizure threshold, respectively. Neurotoxicity is typically assessed using the rotarod test, which evaluates motor coordination.[9][11]

Table 1: Anticonvulsant Activity of this compound Derivatives

| Compound | Dose (mg/kg) | Anticonvulsant Test | Activity/Protection (%) | Reference |

| 2-(2-Phenoxy)phenyl-5-amino-1,3,4-oxadiazole (Comp. 9) | Not specified | PTZ-induced lethal convulsion | "Respectable anticonvulsant activity" | [8] |

| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) | Not specified | Not specified | "Excellent anticonvulsant activity" | [12] |

| 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) | Not specified | Not specified | "Greater anticonvulsant activity" | [12] |

| 2,5-disubstituted-1,3,4-oxadiazoles (4e, 4j, 4o) | Not specified | MES & scPTZ | "Potent anticonvulsant activity" | [9] |

| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid (8k) | 2 | MES | 75% | [13] |

| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid (8L) | 5 | MES | 75% | [13] |

Table 2: Neurotoxicity Screening of this compound Derivatives

| Compound | Test | Result | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles (4e, 4g, 4h, 4i, 4k, 4m) | Rotarod test | Passed without neurological deficit | [9] |

| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) | Not specified | No neurotoxicity | [12] |

| 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) | Not specified | No neurotoxicity | [12] |

| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid (8k, 8L) | Not specified | Lower than diazepam | [13] |

Mechanism of Action